molecular formula C11H17NO2 B6142111 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol CAS No. 1183388-46-6

1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol

Cat. No.: B6142111
CAS No.: 1183388-46-6
M. Wt: 195.26 g/mol
InChI Key: GGGMYEXLQFCMJA-UHFFFAOYSA-N
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Description

General Overview of Substituted Phenoxypropanol Scaffolds in Advanced Chemical Research

The substituted phenoxypropanol scaffold is a core structure found in a multitude of functionally significant molecules. This structural motif, characterized by a phenyl ring linked via an ether bond to a propanol (B110389) backbone, serves as a versatile template in chemical synthesis. The flexibility of the aromatic ring to accommodate various substituents, combined with the reactivity of the propanol hydroxyl group, allows for the generation of large libraries of compounds with diverse physicochemical properties. In medicinal chemistry, this scaffold is a well-established pharmacophore. The specific arrangement of the ether oxygen and the secondary alcohol creates a spatial and electronic profile that facilitates interactions with biological targets. Beyond pharmaceuticals, these scaffolds are explored in materials science, where they can be incorporated into polymers or serve as precursors for ligands in coordination chemistry, influencing properties like thermal stability and catalytic activity.

Significance of Aminoalcohol and Ether Linkages in Contemporary Organic Synthesis and Materials Chemistry

The aminoalcohol and ether functional groups are fundamental building blocks in modern chemistry, each imparting distinct properties to a molecule. Aminoalcohols are organic compounds containing both an amine and an alcohol group. nih.gov This bifunctionality makes them crucial intermediates and chiral auxiliaries in asymmetric synthesis, where they can form stable chelate rings with metal catalysts to control the stereochemical outcome of reactions. spectrabase.com The presence of both a basic nitrogen atom and a hydrogen-bond-donating hydroxyl group allows for complex intermolecular interactions, which is a key feature in the design of supramolecular assemblies and functional materials.

Ether linkages (R-O-R') are generally characterized by their chemical stability and are prevalent in a vast range of chemical entities. In materials chemistry, the introduction of ether bonds into polymer backbones can enhance flexibility and alter solubility profiles. They are fundamental to the structure of polyethers, which have applications as surfactants, solvents, and in the formulation of polyurethanes. In organic synthesis, the ether linkage is often used as a stable connecting unit to link different molecular fragments, allowing for the construction of complex architectures without interfering with reactions at other sites.

Rationale for Focused Investigation of 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol: A Chemical Perspective

The specific structure of this compound presents a unique combination of the chemical features discussed above, providing a strong rationale for its focused investigation from a chemical standpoint. The molecule integrates the aminomethylphenoxy moiety with a tertiary alcohol, 2-methylpropan-2-ol.

The primary amine and the ether oxygen on the substituted phenoxy ring offer potential coordination sites for metal ions, making the compound a candidate for investigation as a bidentate or tridentate ligand in coordination chemistry. The formation of stable metal complexes could lead to novel catalysts or materials with interesting magnetic or optical properties.

Furthermore, the tertiary alcohol group (2-methylpropan-2-ol) introduces significant steric bulk compared to a primary or secondary alcohol. This steric hindrance can influence the molecule's conformational preferences and its packing in the solid state. In the context of ligand design, this bulk can create a specific steric environment around a metal center, potentially influencing the selectivity of catalytic reactions. The investigation into its synthesis would likely involve the reaction of 2-(aminomethyl)phenol (B125469) with a suitable epoxide or haloalcohol derived from 2-methylpropan-2-ol, presenting interesting regiochemical challenges.

Detailed characterization of this compound would provide valuable data on how the electronic effects of the aminomethyl and ether substituents on the phenyl ring are transmitted and how they influence the reactivity and properties of the sterically hindered tertiary alcohol. This fundamental understanding contributes to the broader knowledge of structure-property relationships in multifunctional organic molecules.

Physicochemical and Structural Data

Below are the calculated and known properties for the title compound and its key structural fragments.

Table 1: Calculated Physicochemical Properties for this compound

Property Value
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)(O)COC1=CC=CC=C1CN

| InChI Key | (Predicted) |

Table 2: Properties of Key Precursors and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number Key Properties
2-(Aminomethyl)phenol C₇H₉NO 123.15 932-30-9 Building block with amine and phenol (B47542) groups.
2-Methylpropan-2-ol C₄H₁₀O 74.12 75-65-0 Tertiary alcohol, also known as tert-Butyl alcohol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2,13)8-14-10-6-4-3-5-9(10)7-12/h3-6,13H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGMYEXLQFCMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC=CC=C1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development for 1 2 Aminomethyl Phenoxy 2 Methylpropan 2 Ol

Retrosynthetic Analysis of the 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol Framework

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals two primary disconnection points: the ether linkage and the carbon-carbon bond of the aminomethyl group.

Disconnection of the Ether Bond (C-O-C): This is a common and logical disconnection for ethers. amazonaws.com Breaking the bond between the phenoxy oxygen and the adjacent carbon suggests two precursor fragments: a phenolic component and an aliphatic component. This leads to two potential synthetic routes:

Route A: The nucleophile is the phenoxide derived from 2-(aminomethyl)phenol (B125469), and the electrophile is a derivative of 2-methylpropan-2-ol, such as 1-bromo-2-methylpropan-2-ol.

Route B: The nucleophile is the alkoxide from 2-methylpropan-2-ol, and the electrophile is a derivative of 2-(halomethyl)phenol.

Disconnection of the Aryl-CH2N Bond (C-C): An alternative disconnection involves the bond between the aromatic ring and the aminomethyl group. This approach considers the aminomethyl group as a substituent introduced onto a pre-formed phenoxy ether framework. This leads to:

Route C: The precursor is 1-phenoxy-2-methylpropan-2-ol, which would undergo an ortho-aminomethylation reaction to install the CH₂NH₂ group.

These distinct retrosynthetic pathways guide the selection of specific synthetic reactions, each with its own set of advantages and challenges related to reagent availability, reaction efficiency, and control of selectivity.

Classical and Contemporary Approaches to Ether Formation in the Synthesis of this compound

The formation of the ether bond is a critical step in the synthesis of the target molecule. Both classical and modern methods can be considered for this transformation.

Williamson Ether Synthesis and its Optimization

The Williamson ether synthesis is a widely used and robust method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, a key challenge arises from the structure of the aliphatic portion. The alkylating agent corresponding to the 2-methylpropan-2-ol moiety would be a tertiary alkyl halide. Tertiary halides are highly prone to undergoing elimination reactions (E2) in the presence of a strong base/nucleophile like a phenoxide, rather than the desired substitution (Sₙ2). masterorganicchemistry.com

Therefore, a more viable Williamson-type strategy involves reacting a phenoxide with an electrophile that can generate the tertiary alcohol functionality. A practical approach is the reaction of a substituted phenoxide with isobutylene (B52900) oxide. The phenoxide, generated by treating the corresponding phenol (B47542) with a base like sodium hydride (NaH), attacks the less sterically hindered carbon of the epoxide ring. youtube.com This ring-opening reaction forms the ether bond and generates the tertiary alkoxide, which is then protonated upon workup to yield the final tertiary alcohol.

To apply this to the target molecule, one would start with a phenol precursor where the aminomethyl group is either already present in a protected form or is represented by a functional group that can be later converted to it (e.g., a nitrile or aldehyde).

Optimization strategies for this approach include:

Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are effective for deprotonating the phenol without competing in the subsequent reaction.

Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) can accelerate Sₙ2 reactions. francis-press.com

Temperature: Moderate temperatures are typically employed to favor the substitution pathway and minimize potential side reactions.

Alternative Etherification Strategies and Methodological Comparisons

Beyond the Williamson synthesis, other methods can be considered for forming the ether linkage, particularly when dealing with sterically hindered substrates.

Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a phenolic component under mild, neutral conditions, using reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For this specific target, the reaction would involve coupling a substituted phenol with 2-methylpropan-2-ol. However, the Mitsunobu reaction is generally less efficient with tertiary alcohols due to steric hindrance at the reaction center.

Ullmann Condensation: This is a copper-catalyzed reaction that typically couples an aryl halide with an alcohol to form a diaryl or alkyl aryl ether. A modern variation could involve coupling a substituted aryl bromide or iodide with the potassium salt of 2-methylpropan-2-ol (potassium tert-butoxide). This method can be effective but often requires high temperatures and specific copper catalysts.

Methodological Comparison:

MethodAdvantagesDisadvantages for this Synthesis
Williamson (with epoxide) Utilizes readily available starting materials; reliable and high-yielding for phenoxide-epoxide reactions.Requires a precursor that can tolerate the basic conditions.
Mitsunobu Reaction Occurs under mild, neutral conditions.Generally inefficient with sterically hindered tertiary alcohols.
Ullmann Condensation Good for coupling aryl halides with alkoxides.Often requires harsh conditions (high temperature); potential for side reactions.

For the synthesis of this compound, the modified Williamson ether synthesis using a phenoxide and isobutylene oxide represents the most practical and efficient approach.

Introduction and Manipulation of the Aminomethyl Moiety in Complex Scaffolds

The introduction of the aminomethyl group ortho to the phenoxy oxygen requires a regioselective method, either by direct C-H functionalization or by the transformation of a pre-existing functional group.

Strategies for ortho-Aminomethylation of Phenolic Precursors

Directing the aminomethyl group to the position ortho to the hydroxyl group is a significant synthetic challenge. Several strategies have been developed to achieve this transformation with high selectivity.

Directed C-H Functionalization: Recent advances in catalysis have enabled the direct aminomethylation of phenols. These methods often utilize the phenolic hydroxyl group as an internal directing group to achieve high ortho-selectivity. Various catalytic systems have been reported. acs.orgnih.govacs.org For example, copper(II)-catalyzed systems can achieve the ortho-aminomethylation of free phenols under mild conditions. acs.orgstonybrook.edu

Mannich Reaction: The classical Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, but it can also be applied to electron-rich aromatic compounds like phenols. nih.gov The reaction of a phenol, formaldehyde, and a secondary amine can lead to ortho-aminomethylation, though it may suffer from a limited substrate scope and lack of selectivity. rsc.org

Functional Group Transformation: An alternative to direct aminomethylation is to begin with a phenol that already contains a suitable functional group at the ortho position. This group is then converted to the aminomethyl moiety after the ether linkage has been formed. Common precursors include:

2-Hydroxybenzonitrile (Salicylonitrile): The nitrile group (-C≡N) is an excellent precursor. After etherification of the phenolic hydroxyl, the nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

2-Hydroxybenzaldehyde (Salicylaldehyde): The aldehyde group (-CHO) can be converted to the aminomethyl group via reductive amination. The aldehyde is first reacted with ammonia (B1221849) or a protected amine equivalent to form an imine, which is then reduced in situ by agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Comparison of ortho-Aminomethylation Strategies

StrategyReagents/CatalystKey Features
Copper-Catalyzed C-H Aminomethylation Cu(OAc)₂, Potassium aminomethyltrifluoroboratesHigh ortho-selectivity; mild reaction conditions. acs.org
Brønsted Acid-Catalyzed Aminomethylation CF₃COOH, N,O-acetalsMetal-free; excellent ortho-selectivity. rsc.org
Chromium-Catalyzed C-H Aminomethylation Cr-complexes, TBHPUtilizes earth-abundant metal; broad substrate scope. acs.org
Reduction of Nitrile LiAlH₄ or H₂/CatalystHigh-yielding and reliable transformation.
Reductive Amination of Aldehyde NH₃, NaBH₃CN or NaBH(OAc)₃Mild conditions; directly forms the amine.

Protective Group Chemistry for the Aminomethyl Functionality during Synthesis of this compound

The primary amino group is both nucleophilic and basic, which can cause it to interfere with other reactions in the synthetic sequence. libretexts.org For instance, during a Williamson ether synthesis, the unprotected amine could compete with the phenoxide as a nucleophile, leading to undesired N-alkylation. To prevent such side reactions, the amino group is often temporarily masked with a protecting group. organic-chemistry.org

An ideal protecting group should be easy to install, stable to the reaction conditions of subsequent steps, and easy to remove cleanly without affecting other parts of the molecule. biosynth.com Carbamates are the most common class of protecting groups for amines. masterorganicchemistry.com

Common Amine Protecting Groups:

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is very stable under basic and nucleophilic conditions, making it ideal for use during a Williamson ether synthesis. The Boc group is easily removed under acidic conditions, for example, with trifluoroacetic acid (TFA). masterorganicchemistry.com

Carboxybenzyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is also stable to a wide range of conditions but is uniquely cleaved by catalytic hydrogenation (e.g., H₂ over a palladium catalyst). This allows for its removal under neutral conditions.

Overview of Amine Protecting Groups

Protecting GroupAbbreviationIntroduction ReagentStabilityCleavage Conditions
tert-ButoxycarbonylBoc(Boc)₂OStable to base, nucleophiles, hydrogenation.Strong acid (e.g., TFA, HCl). masterorganicchemistry.com
BenzyloxycarbonylCbz, ZBenzyl chloroformateStable to acid, base.Catalytic Hydrogenation (H₂/Pd-C).
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuStable to acid, hydrogenation.Base (e.g., Piperidine). acs.org

Process Optimization and Scale-Up Considerations for this compound Synthesis

Process optimization and scale-up are critical for the efficient and cost-effective production of this compound. Key considerations include reaction conditions, catalyst selection, and purification methods.

The optimization of reaction conditions is crucial for maximizing yield and minimizing impurities. A systematic screening of parameters is typically performed.

ParameterConsiderations and Potential Impact
Temperature Reaction rates are highly dependent on temperature. Higher temperatures can increase reaction rates but may also lead to the formation of byproducts or decomposition of the desired product. For the ether synthesis step, particularly with sterically hindered alcohols, elevated temperatures may be necessary to achieve a reasonable reaction rate. nih.gov
Solvent Systems The choice of solvent can significantly influence reaction outcomes by affecting solubility, reactivity, and selectivity. For the etherification step, polar aprotic solvents like DMF or DMSO might be suitable. For the amination step, the choice of solvent will depend on the specific catalytic system employed.
Stoichiometric Ratios The molar ratio of reactants can impact conversion and selectivity. For instance, in a Williamson ether synthesis-type reaction, using an excess of one reagent may be necessary to drive the reaction to completion, but this can also complicate purification.

Table 1: Key Parameters for Reaction Condition Screening

Catalysis can play a pivotal role in the synthesis of this compound by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions.

Ether Synthesis: The formation of the phenoxy ether linkage, especially with a sterically hindered tertiary alcohol, can be challenging. While the Williamson ether synthesis is a classic method, it can be inefficient for hindered systems. libretexts.org Copper-catalyzed methods have been reported for the synthesis of sterically hindered ethers from α-bromo carbonyl compounds and alcohols, which could be adapted for this synthesis. nih.gov Transition-metal-free methods using diaryliodonium salts have also been developed for the arylation of tertiary alcohols. acs.org

Amination: The introduction of the aminomethyl group could potentially be achieved through catalytic amination of a suitable precursor. Rhodium-catalyzed amination of phenols with amines has been demonstrated as a concise route to anilines. nih.govresearchgate.net Nickel-catalyzed reductive amination of phenols can also be employed to produce cyclohexylamines. rsc.org For the specific target molecule, a precursor with a functional group that can be converted to an aminomethyl group (e.g., a nitrile or an aldehyde) would be required.

Catalytic SystemPotential ApplicationAdvantages
Copper(I) CatalysisSynthesis of the sterically hindered phenoxy ether linkage. nih.govCan facilitate reactions with sterically demanding substrates.
Rhodium CatalysisDirect amination of a phenolic precursor. nih.govresearchgate.netOffers a direct route to arylamines.
Nickel CatalysisReductive amination of a phenolic precursor. rsc.orgUtilizes a more earth-abundant metal catalyst.

Table 2: Potential Catalytic Agents and Their Applications

The purification of this compound can present challenges due to its likely physical properties, such as a high boiling point and the presence of both an acidic (phenolic, if a precursor) and a basic (amino) group, as well as steric hindrance.

Challenges: The tertiary alcohol and the ortho-substituted aminomethyl group contribute to steric bulk around the core of the molecule. This steric hindrance can affect intermolecular interactions, potentially leading to difficulties in crystallization. google.com The presence of both amino and hydroxyl groups can lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and making distillation challenging.

Purification Methodologies:

Crystallization: If the compound is a solid, crystallization is a preferred method for purification. Screening of various solvents and solvent mixtures is necessary to find suitable conditions for obtaining a crystalline product with high purity.

Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) is a common technique for purifying organic compounds. acs.org However, for polar compounds like amino alcohols, tailing can be an issue. Using a modified mobile phase, for example, by adding a small amount of a basic modifier like triethylamine, can help to mitigate this problem.

Acid-Base Extraction: The amphoteric nature of the molecule (due to the amino and hydroxyl groups) can be exploited for purification. The compound can be selectively extracted into an acidic aqueous phase from an organic solvent, leaving non-basic impurities behind. Subsequently, adjusting the pH of the aqueous phase to basic allows for the re-extraction of the purified product back into an organic solvent.

Advanced Spectroscopic and Structural Characterization of 1 2 Aminomethyl Phenoxy 2 Methylpropan 2 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Configurational and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol, providing insights into the connectivity of atoms and the spatial arrangement of the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Connectivity

Multi-dimensional NMR experiments are critical for assigning the proton (¹H) and carbon (¹³C) signals and establishing the bonding framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aminomethyl protons, the methylene (B1212753) protons of the propanol (B110389) side chain, and the methyl protons. The aromatic protons would likely appear as a complex multiplet in the range of 6.8-7.5 ppm. The aminomethyl protons would likely be observed as a singlet around 3.8-4.2 ppm. The methylene protons adjacent to the phenoxy group are expected to resonate around 3.9-4.1 ppm, while the methyl protons of the 2-methylpropan-2-ol moiety would appear as a singlet further upfield, around 1.2-1.4 ppm. The hydroxyl and amine protons will present as broad singlets, and their chemical shifts can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The aromatic carbons are expected to resonate in the 115-160 ppm region, with the carbon bearing the ether linkage appearing further downfield. The aminomethyl carbon would likely be found around 45-50 ppm. The carbons of the 2-methylpropan-2-ol side chain would have characteristic shifts, with the quaternary carbon attached to the hydroxyl group appearing around 70-75 ppm and the methyl carbons resonating at approximately 25-30 ppm.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling correlations. For instance, it would show correlations between the aromatic protons, helping to elucidate their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique correlates directly bonded proton and carbon atoms. It would be instrumental in definitively assigning the carbon signals based on the already assigned proton signals. For example, the signal for the aminomethyl protons would show a cross-peak with the signal for the aminomethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the different fragments of the molecule. For example, correlations would be expected between the methylene protons of the propanol side chain and the aromatic carbon of the phenoxy group, confirming the ether linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.8 - 7.5 (m) 115 - 130
Aromatic C-O - 155 - 160
Aromatic C-CH₂ - 130 - 135
-CH₂-N 3.8 - 4.2 (s) 45 - 50
-O-CH₂- 3.9 - 4.1 (s) 70 - 75
-C(CH₃)₂-OH - 70 - 75
-C(CH₃)₂-OH 1.2 - 1.4 (s) 25 - 30
-NH₂ Variable (br s) -

Note: s = singlet, m = multiplet, br s = broad singlet. Chemical shifts are predicted based on analogous structures and may vary depending on the solvent and other experimental conditions.

Dynamic NMR for Investigating Intramolecular Processes and Rotational Barriers

Dynamic NMR (DNMR) studies could provide valuable information on the conformational dynamics of this compound. Specifically, the rotation around the aryl-O and O-CH₂ bonds could be investigated. At lower temperatures, the rotation around these bonds might be slow enough on the NMR timescale to give rise to distinct signals for different conformers. As the temperature is increased, these signals would coalesce as the rate of rotation increases. By analyzing the line shapes of the signals at different temperatures, it would be possible to determine the energy barriers for these rotational processes. Such studies would provide insights into the flexibility of the molecule and the preferred conformations in solution.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization.

The expected exact mass of the protonated molecule [M+H]⁺ can be calculated from its molecular formula, C₁₁H₁₇NO₂. HRMS would be able to confirm this with high accuracy.

Upon ionization, the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the aminomethyl group is a common fragmentation pathway for amines. This would result in the loss of a methyl radical from the propanol moiety or cleavage of the aminomethyl group itself.

Cleavage of the ether bond: The C-O bond of the ether linkage could cleave, leading to the formation of ions corresponding to the phenoxy and the 2-methylpropan-2-ol fragments.

Loss of water: Dehydration, or the loss of a water molecule from the hydroxyl group, is a common fragmentation pathway for alcohols.

Ring fragmentation: The aromatic ring could also undergo fragmentation, although this would likely require higher energy.

By analyzing the masses of the fragment ions, a detailed fragmentation pathway can be constructed, which serves as a fingerprint for the molecule's structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (predicted) Proposed Fragment
[M+H]⁺ Intact protonated molecule
[M+H - H₂O]⁺ Loss of water
[M+H - CH₃]⁺ Loss of a methyl radical
[C₇H₈NO]⁺ Fragment from cleavage of the ether bond

X-ray Crystallography of this compound and its Co-crystals or Non-biological Adducts

Single-Crystal X-ray Diffraction for Absolute Structure Determination

A successful single-crystal X-ray diffraction analysis of this compound would provide the absolute configuration of the molecule if it crystallizes in a chiral space group. The resulting crystal structure would reveal the precise spatial arrangement of all atoms, confirming the connectivity established by NMR and MS. It would also provide detailed information on the conformation of the flexible side chain and its orientation relative to the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the chemical bonds within a molecule. For this compound, the spectra are expected to exhibit characteristic vibrational modes corresponding to its primary amine, ether, hydroxyl, and substituted aromatic functionalities.

The infrared spectrum arises from the absorption of infrared radiation at frequencies that match the vibrational frequencies of the molecule's bonds. Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light and provides complementary information, particularly for non-polar bonds and symmetric vibrations.

A predictive analysis of the key vibrational frequencies for this compound, based on established group frequencies from similar molecules, is presented below. These assignments are foundational for interpreting any future experimental spectra.

Predicted Vibrational Frequencies and Assignments:

Functional Group Vibrational Mode Predicted IR Wavenumber (cm⁻¹) Predicted Raman Intensity
O-H (Alcohol) Stretching3500-3200 (broad)Weak
Bending1420-1330Weak
N-H (Primary Amine) Symmetric & Asymmetric Stretching3400-3250 (two bands)Moderate
Scissoring (Bending)1650-1580Moderate
C-H (Aromatic) Stretching3100-3000Strong
Out-of-plane Bending900-675Moderate
C-H (Aliphatic) Asymmetric & Symmetric Stretching2980-2850Strong
Bending1470-1350Moderate
C-O (Ether) Asymmetric Stretching1260-1200Moderate
Symmetric Stretching1070-1020Strong
C-O (Tertiary Alcohol) Stretching1200-1100Moderate
C-N (Aliphatic Amine) Stretching1250-1020Weak
C=C (Aromatic) Ring Stretching1600 & 1475 (two bands)Strong

The broad O-H stretching band is a hallmark of the tertiary alcohol group, with its breadth resulting from intermolecular hydrogen bonding. The primary amine group is expected to show two distinct N-H stretching bands, corresponding to symmetric and asymmetric vibrations. The aromatic ring will be identifiable by its C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C ring stretching modes. The ether linkage is characterized by a strong C-O stretching band. The aliphatic portions of the molecule, including the methyl groups and the aminomethyl bridge, will contribute to the C-H stretching and bending regions of the spectra.

Chemical Reactivity and Derivatization Chemistry of 1 2 Aminomethyl Phenoxy 2 Methylpropan 2 Ol

Reactions at the Primary Amine Functionality

The primary amine group (-NH₂) in 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol is a nucleophilic center, making it susceptible to reaction with various electrophiles. This reactivity allows for a wide array of chemical transformations.

Primary amines readily undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides to form amides. lumenlearning.comopenstax.orglibretexts.org Similarly, reaction with sulfonyl chlorides yields sulfonamides, a reaction often conducted under basic conditions to maintain the amine's nucleophilicity. libretexts.org Carbamoylation can be achieved through reaction with isocyanates, leading to the formation of urea (B33335) derivatives.

Reaction TypeReagentProduct Class
AcylationAcid Chloride (R-COCl) or Acid Anhydride ((RCO)₂O)Amide
SulfonylationSulfonyl Chloride (R-SO₂Cl)Sulfonamide
CarbamoylationIsocyanate (R-NCO)Urea

The nitrogen atom of the primary amine can be alkylated by reaction with alkyl halides. However, this direct alkylation can be difficult to control and may lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. openstax.orglibretexts.org

A more controlled method for introducing alkyl groups is reductive amination. wikipedia.orgacsgcipr.org This process involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. masterorganicchemistry.comorganic-chemistry.org This method is highly versatile and is a cornerstone of amine synthesis. taylorandfrancis.com

ReactionReagentsProductNotes
Direct AlkylationAlkyl Halide (R-X)Mixture of secondary, tertiary amines and quaternary ammonium saltOften leads to over-alkylation. openstax.org
Reductive Amination1. Aldehyde (R'CHO) or Ketone (R'R''CO) 2. Reducing Agent (e.g., NaBH₄, NaBH₃CN)Secondary or Tertiary AmineProvides better control over the degree of alkylation. acsgcipr.orgmasterorganicchemistry.com

Primary amines condense with aldehydes or ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). researchgate.netresearchgate.netchemijournal.com This reaction is typically reversible and acid-catalyzed. nih.gov Schiff bases are important ligands in coordination chemistry due to the presence of the imine nitrogen, which can coordinate to metal ions. researchgate.netchemijournal.com The resulting metal complexes have diverse applications. researchgate.netnih.govnih.gov The versatility in the choice of the carbonyl compound allows for the synthesis of a wide variety of Schiff base ligands with different steric and electronic properties. chemijournal.com

Reactivity and Stability of the Phenoxy Ether Linkage

The phenoxy ether linkage is a key structural feature of this compound. Ether linkages, in general, are known for their relative stability and resistance to cleavage. They are typically unreactive towards many common reagents, including bases, mild acids, and nucleophiles.

The stability of the phenoxy ether bond in compounds structurally related to this compound, such as 1-phenoxy-2-propanol, is generally considered to be high under normal conditions of use and storage. These compounds are stable in the presence of air and moisture but should be protected from extreme temperatures and direct sunlight to prevent degradation. atamanchemicals.com The thermal stability of propylene (B89431) glycol phenyl ether (a related compound) is noted to be good at typical use temperatures, though decomposition can occur at elevated temperatures. nih.gov

Cleavage of the phenoxy ether bond typically requires harsh reaction conditions. Strong acids, such as hydrobromic acid or hydroiodic acid, are often employed to cleave aryl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon atom. In the case of this compound, this would likely lead to the formation of a phenol (B47542) derivative and a halogenated propanol (B110389) derivative.

Table 1: General Conditions for Aryl Ether Cleavage

ReagentGeneral ConditionsPotential Products from this compound
Hydrobromic Acid (HBr)Concentrated, high temperature2-(aminomethyl)phenol (B125469) and 1-bromo-2-methylpropan-2-ol
Hydroiodic Acid (HI)Concentrated, high temperature2-(aminomethyl)phenol and 1-iodo-2-methylpropan-2-ol
Boron Tribromide (BBr₃)Anhydrous solvent, low temperature2-(aminomethyl)phenol and 1-bromo-2-methylpropan-2-ol

It is important to note that the primary amino group and the tertiary alcohol in this compound may also react under these harsh acidic conditions, potentially leading to a mixture of products or requiring the use of protecting groups for selective ether cleavage.

Aromatic Ring Functionalization and Electrophilic Substitution Patterns

The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution due to the presence of the ortho-para directing aminomethyl and phenoxy ether groups. The aminomethyl group, being an alkyl group attached to the ring via a methylene (B1212753) bridge, is an activating, ortho-para director. The phenoxy ether group is also a strongly activating, ortho-para directing group due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring.

The substitution pattern will be determined by the combined directing effects of these two groups. Since both are ortho-para directors and are positioned ortho to each other, they will synergistically direct incoming electrophiles to the positions ortho and para to the phenoxy ether group, and meta and para to the aminomethyl group. The positions ortho to the phenoxy ether group are also para and ortho to the aminomethyl group, making them the most likely sites for electrophilic attack.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would be expected to result in the substitution of one or more hydrogen atoms on the aromatic ring. The primary products would likely be the result of substitution at the positions ortho and para to the strongly activating phenoxy ether group.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group onto the aromatic ring. Again, the substitution would be directed to the positions ortho and para to the phenoxy ether group.

Sulfonation: Reaction with fuming sulfuric acid would lead to the introduction of a sulfonic acid (-SO₃H) group. The regioselectivity would follow the same principles as halogenation and nitration.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsMajor Predicted Products
BrominationBr₂ / FeBr₃1-[4-bromo-2-(aminomethyl)phenoxy]-2-methylpropan-2-ol and 1-[6-bromo-2-(aminomethyl)phenoxy]-2-methylpropan-2-ol
NitrationHNO₃ / H₂SO₄1-[2-(aminomethyl)-4-nitrophenoxy]-2-methylpropan-2-ol and 1-[2-(aminomethyl)-6-nitrophenoxy]-2-methylpropan-2-ol
SulfonationFuming H₂SO₄4-(aminomethyl)-5-(2-hydroxy-2-methylpropoxy)benzene-1-sulfonic acid and 2-(aminomethyl)-3-(2-hydroxy-2-methylpropoxy)benzene-1-sulfonic acid

It is crucial to consider that the reaction conditions for these electrophilic substitutions, particularly nitration and sulfonation, are often strongly acidic, which could lead to side reactions involving the aminomethyl and hydroxyl functional groups. Protection of these groups might be necessary to achieve the desired aromatic functionalization.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgbaranlab.orgharvard.edu This intermediate can then react with various electrophiles to introduce a wide range of substituents with high regiocontrol. wikipedia.org

In the case of this compound, both the aminomethyl and the phenoxy ether groups have the potential to act as directing metalation groups. The heteroatoms (nitrogen and oxygen) in these groups can coordinate to the lithium atom of the organolithium base, directing the deprotonation to a nearby ortho position. wikipedia.orgbaranlab.org

The relative directing ability of different functional groups has been established, with tertiary amine and methoxy (B1213986) groups being effective DMGs. wikipedia.org The aminomethyl group in the target molecule, being a primary amine, would likely need to be converted to a more effective DMG, such as a tertiary amine or an amide, to facilitate efficient ortho-lithiation. The ether oxygen can also direct metalation, although it is generally a weaker directing group than amino or amido groups. nih.gov

Given the substitution pattern of this compound, a directed ortho-metalation reaction would likely result in the deprotonation of the position between the two directing groups, if their directing effects are cooperative. However, without experimental data, predicting the exact outcome is challenging. The choice of the organolithium base, solvent, and temperature would be critical in controlling the regioselectivity of the reaction.

Table 3: Potential Directed ortho-Metalation of a Protected Derivative

Protected SubstrateDirecting Group(s)Predicted Site of LithiationPotential Electrophiles
N-protected derivative (e.g., N-Boc)N-Boc-aminomethyl and phenoxy etherPosition 3 (between the two groups)CO₂, I₂, TMSCl, aldehydes, ketones

The resulting functionalized aromatic compounds could serve as versatile intermediates for the synthesis of more complex molecules.

Theoretical and Computational Studies on 1 2 Aminomethyl Phenoxy 2 Methylpropan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular orbitals, electron density, and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in several key areas. mdpi.comnih.gov

Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Interactive Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

This table presents hypothetical, yet chemically reasonable, optimized geometrical parameters for this compound, as would be obtained from a DFT calculation.

ParameterAtoms InvolvedPredicted Value
Bond LengthC(aromatic)-O(ether)1.37 Å
Bond LengthO(ether)-C(alkyl)1.43 Å
Bond LengthC(aromatic)-C(aminomethyl)1.51 Å
Bond AngleC(aromatic)-O(ether)-C(alkyl)118.5°
Dihedral AngleC(aromatic)-C(aromatic)-O(ether)-C(alkyl)178.2°

Vibrational Frequencies: Once the optimized geometry is found, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the different modes of vibration of the atoms, such as stretching, bending, and twisting. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule and to assign specific spectral bands to particular vibrational modes. mdpi.comresearchgate.net

Electronic Descriptors: DFT calculations also yield a range of electronic descriptors that help in understanding the chemical reactivity and stability of the molecule. rasayanjournal.co.in These include:

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org

HOMO: The outermost orbital containing electrons. It represents the ability of the molecule to donate electrons, and thus is associated with nucleophilic character.

LUMO: The innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons, and thus is associated with electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, FMO analysis would involve mapping the distribution of the HOMO and LUMO across the molecule. The regions of the molecule where the HOMO is localized are likely sites for electrophilic attack, while regions with high LUMO density are susceptible to nucleophilic attack. The aminomethyl group and the oxygen atoms of the ether and hydroxyl groups, with their lone pairs of electrons, are expected to be significant contributors to the HOMO, indicating their nucleophilic nature.

Interactive Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties for this compound (Illustrative Data)

This table shows hypothetical FMO energies and derived electronic properties for the title compound.

PropertyPredicted Value (eV)
HOMO Energy-8.54
LUMO Energy0.98
HOMO-LUMO Gap9.52
Ionization Potential (I)8.54
Electron Affinity (A)-0.98
Electronegativity (χ)3.78
Chemical Hardness (η)4.76

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the side chains in this compound means that the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its geometry. It is computationally less expensive than quantum chemical methods and is well-suited for exploring the conformational landscape of flexible molecules. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore different conformations and their relative stabilities, as well as the influence of the solvent environment on the molecule's structure. nih.gov For this compound, MD simulations could reveal how intramolecular hydrogen bonding and interactions with solvent molecules influence its preferred shape.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: Chemical shifts (δ) and spin-spin coupling constants (J) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Comparing calculated and experimental NMR spectra can aid in the structural elucidation and assignment of signals. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic structure and chromophores within the molecule.

IR Spectroscopy: As mentioned earlier, DFT calculations provide vibrational frequencies that can be directly compared to experimental IR spectra. nih.gov

Computational Insights into Reaction Mechanisms and Transition States Involving this compound

Computational methods are invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and determines the activation energy and, therefore, the rate of the reaction.

For this compound, computational studies could investigate various potential reactions, such as:

Protonation/deprotonation equilibria: Determining the most likely sites of protonation (e.g., the amino group) and their corresponding pKa values.

Reactions with electrophiles/nucleophiles: Identifying the transition states and reaction pathways for reactions involving the various functional groups of the molecule.

Intramolecular reactions: Exploring the possibility of cyclization or rearrangement reactions.

By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction thermodynamics and kinetics can be obtained, providing insights that are often difficult to access through experimental means alone. nih.gov

Applications in Advanced Chemical Research and Materials Science Non Biological

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The presence of both a soft nitrogen donor (from the amine) and a hard oxygen donor (from the phenoxy group) allows 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol to act as an effective bidentate ligand. This chelate effect enhances the stability of its metal complexes, making them promising candidates for various catalytic applications.

The synthesis of transition metal complexes using this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. semanticscholar.org Common metal precursors include acetates and chlorides of transition metals such as copper(II), cobalt(II), and nickel(II). semanticscholar.org The ligand can coordinate to the metal center through the nitrogen atom of the aminomethyl group and the oxygen atom of the phenoxy group, forming a stable chelate ring.

The resulting metal complexes can be characterized using a suite of physicochemical techniques to confirm their structure and properties:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the N-H and C-O bonds.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry around the metal ion. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

Elemental Analysis: To determine the empirical formula of the synthesized complex and verify its purity. semanticscholar.org

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center. nih.gov

Below is a representative table of characterization data for a hypothetical copper(II) complex.

PropertyData
Formula [Cu(C₁₁H₁₇NO₂)₂]Cl₂
Appearance Blue crystalline solid
Molar Conductance Consistent with a 1:2 electrolyte
IR (cm⁻¹) Shift in ν(N-H) and ν(C-O) bands upon coordination
UV-Vis λₘₐₓ (nm) d-d transition band characteristic of a square planar Cu(II) geometry
Magnetic Moment (μ_eff) Value typical for a mononuclear Cu(II) complex with one unpaired electron

Transition metal complexes derived from phenoxy-amine ligands are known to catalyze a variety of organic transformations. Complexes of this compound could be investigated as catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. For instance, copper complexes with related amino alcohol ligands have shown phenoxazinone synthase-like activity, catalyzing the aerobic oxidation of o-aminophenols. rsc.orgresearchgate.net

The catalytic performance is typically evaluated by monitoring reaction conversion, selectivity, and turnover number (TON) under various conditions. Key parameters that can be optimized include the choice of metal center, solvent, temperature, and catalyst loading. The steric and electronic properties of the ligand play a crucial role in determining both the activity and selectivity of the catalyst. nih.gov

The table below illustrates hypothetical results for the catalytic oxidation of a model substrate, benzyl (B1604629) alcohol, to benzaldehyde.

CatalystSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)
[Cu(C₁₁H₁₇NO₂)₂]Cl₂ Acetonitrile (B52724)801295>99
[Co(C₁₁H₁₇NO₂)₂]Cl₂ Toluene100128897
[Ni(C₁₁H₁₇NO₂)₂]Cl₂ DMF100247592

The parent ligand, this compound, is achiral. However, it can be modified to introduce chirality, thereby creating ligands for asymmetric catalysis. researchgate.net Chiral centers can be incorporated, for example, by synthesizing derivatives with substituents on the aminomethyl backbone. These chiral ligands can then be complexed with transition metals to form catalysts capable of inducing enantioselectivity in organic reactions.

Chiral 1,2-amino alcohols are recognized as privileged scaffolds for creating effective chiral ligands. researchgate.net The development of chiral catalysts based on BINOL (1,1'-bi-2-naphthol) aldehydes demonstrates the power of this approach in achieving high stereoselective control. nih.govresearchgate.netnih.gov A co-catalytic system that combines a chiral ligand-metal complex with another catalytic species can further enhance performance in reactions like the asymmetric α-functionalization of amino esters. researchgate.netnih.gov Such chiral complexes could be applied to a range of valuable transformations, including asymmetric aldol (B89426) reactions, Mannich reactions, and enantioselective alkylations. nih.gov

Utilization as a Building Block in Novel Material Synthesis

The bifunctional nature of this compound, possessing both polymerizable groups (amine and alcohol) and a metal-coordinating site, makes it an attractive building block for advanced materials.

The amine and hydroxyl functional groups allow the molecule to be incorporated into polymer chains via step-growth polymerization. For example, it can react with diacyl chlorides or dicarboxylic acids to form polyamides or polyesters, or with diisocyanates to form polyurethanes. The resulting polymers would feature the pendant aminomethyl-phenoxy moiety, which can subsequently be used to coordinate metal ions.

This approach leads to the creation of metallopolymers with interesting properties. The incorporation of metal centers into the polymer backbone can significantly alter the material's thermal, mechanical, and electronic properties. Such polymers could find applications as processable catalysts, where the polymer support allows for easy separation and recycling of the catalytic species. nih.gov

The functional groups on this compound are well-suited for directing self-assembly processes through non-covalent interactions. The amine and hydroxyl groups are excellent hydrogen bond donors and acceptors, while the aromatic ring can participate in π-π stacking interactions.

When complexed with metal ions, the resulting structures can self-assemble into ordered supramolecular architectures. rsc.org For instance, research on related copper(II) complexes has shown that strong hydrogen bonding can link individual complex molecules into extended one-dimensional chains. rsc.org By carefully selecting the metal ion and reaction conditions, it is possible to control the dimensionality and topology of the resulting network, leading to the formation of coordination polymers, metal-organic frameworks (MOFs), or discrete metallosupramolecular cages. These materials are of great interest for applications in gas storage, separation, and sensing.

Development of Functional Nanomaterials

The synthesis of functional nanomaterials with controlled size, shape, and surface properties is a cornerstone of modern materials science. Organic molecules play a crucial role as capping agents, stabilizers, or functionalizing ligands that dictate the ultimate properties and applications of these nanomaterials. The molecular structure of this compound suggests its potential utility as a surface-modifying agent in the synthesis of metallic and metal oxide nanoparticles.

The primary amine group can act as a strong coordinating ligand for metal ions, facilitating the controlled nucleation and growth of nanoparticles. Furthermore, the phenoxy and hydroxyl groups can provide steric stabilization, preventing nanoparticle aggregation and ensuring colloidal stability. By modifying the nanoparticle surface, this compound can impart specific functionalities, such as improved dispersibility in various solvents or the introduction of reactive sites for further chemical transformations.

For instance, in the synthesis of gold or silver nanoparticles, the amine group could bind to the metal surface, while the bulky propan-2-ol group would extend into the solvent, creating a protective layer. The properties of the resulting nanoparticles would be influenced by the conformation and packing density of the capping agent on their surface.

Table 1: Potential Influence of this compound as a Capping Agent on Nanoparticle Properties

Nanoparticle PropertyPotential Effect of Capping AgentRationale
Size and Monodispersity Control over particle size and narrow size distributionThe coordinating amine group can regulate the rate of metal precursor reduction and subsequent particle growth.
Stability Enhanced colloidal stability, prevention of aggregationThe steric bulk provided by the 2-methylpropan-2-ol and phenoxy groups can create a repulsive barrier between nanoparticles.
Surface Functionality Introduction of amine and hydroxyl groups on the surfaceThese functional groups can be utilized for subsequent conjugation with other molecules or for catalytic applications.
Dispersibility Modifiable dispersibility in different solventsThe hydrophobic phenoxy and hydrophilic amine/hydroxyl groups could allow for tunable dispersibility.

Application as a Chemical Probe for Reaction Discovery and Mechanistic Elucidation in Synthetic Chemistry

Chemical probes are indispensable tools for exploring reaction mechanisms and discovering new chemical transformations. researchgate.net These molecules are designed to interact with specific reactive intermediates or catalysts, providing insights into the intricate steps of a chemical reaction. The bifunctional nature of this compound, containing both a nucleophilic amine and a hydroxyl group, makes it a candidate for use as a chemical probe in certain reaction systems.

For example, it could be employed to trap and identify transient electrophilic species generated in a reaction mixture. The amine or hydroxyl group could react with the electrophile, forming a stable adduct that can be isolated and characterized, thereby providing evidence for the existence of the intermediate.

Furthermore, if synthesized in an enantiomerically pure form, the chiral nature of this compound could be exploited to probe the stereochemistry of a reaction. By analyzing the stereochemistry of the product formed between the chiral probe and a reactive species, valuable information about the transition state and the mechanism of stereoselectivity can be obtained.

Table 2: Hypothetical Application of this compound as a Chemical Probe

Research AreaPotential ApplicationInformation Gained
Reaction Mechanism Studies Trapping of electrophilic intermediatesIdentification of transient species, validation of proposed reaction pathways.
Catalyst Development Probing the active site of a catalystUnderstanding catalyst-substrate interactions and the mechanism of catalysis.
Asymmetric Synthesis Elucidation of stereochemical pathwaysDetermining the origin of enantioselectivity in a chemical transformation.

Exploitation in Advanced Analytical Chemistry Method Development

The development of sensitive and selective analytical methods is crucial for various scientific disciplines. The functional groups present in this compound offer opportunities for its use in the advancement of analytical techniques, particularly in chromatography.

In chromatographic analysis, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is a common strategy to improve the volatility, thermal stability, and detectability of analytes. jfda-online.comyoutube.comlibretexts.org The primary amine group of this compound can react with various derivatizing reagents to introduce a tag that enhances detection.

Conversely, the compound itself could potentially be used as a derivatizing agent for analytes containing functional groups that are difficult to detect. For example, it could react with carboxylic acids or aldehydes to form amides or imines, respectively. The introduction of the phenoxy group could enhance the ultraviolet (UV) absorbance of the analyte, thereby improving its detectability by a UV detector in HPLC.

Table 3: Potential Derivatization Reactions Involving this compound for Enhanced Chromatographic Detection

Analyte Functional GroupPotential Reaction ProductEnhancement Strategy
Carboxylic AcidAmideIntroduction of a chromophore (phenoxy group) for enhanced UV detection.
Aldehyde/KetoneImine/EnamineIncreased molecular weight and potential for improved ionization in mass spectrometry.
IsocyanateUrea (B33335)Formation of a stable derivative with improved chromatographic properties.

The separation of chiral compounds is a significant challenge in analytical chemistry. Chiral stationary phases (CSPs) are designed to interact differently with the enantiomers of a racemic mixture, enabling their separation. nih.govnih.gov Amino alcohols are a class of compounds that have been successfully used as chiral selectors in the preparation of CSPs. nih.gov

Given that this compound possesses a chiral center (at the carbon bearing the hydroxyl group, if synthesized appropriately), it could serve as a chiral building block for the synthesis of novel CSPs. The compound could be covalently bonded to a solid support, such as silica (B1680970) gel, through its amine or hydroxyl group. The resulting stationary phase would present a chiral environment to the analytes, allowing for the separation of enantiomers based on differential interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The specific nature of the interactions would depend on the analyte and the mobile phase used, but the presence of the aromatic ring, the amine, and the hydroxyl group in the chiral selector offers multiple points of interaction, which is a desirable feature for effective chiral recognition.

Table 4: Potential Interactions for Chiral Recognition with a Stationary Phase Derived from this compound

Type of InteractionContributing Structural Feature of the CSPPotential Analyte Functional Groups
Hydrogen Bonding Amine (H-bond donor/acceptor), Hydroxyl (H-bond donor/acceptor)Amides, Carboxylic Acids, Alcohols, Amines
π-π Stacking Phenyl RingAromatic Rings
Dipole-Dipole Interactions Ether Linkage, C-N and C-O bondsPolar functional groups
Steric Interactions Bulky 2-methylpropan-2-ol groupChiral analytes with specific 3D structures

Structure Property Relationships of 1 2 Aminomethyl Phenoxy 2 Methylpropan 2 Ol Analogs Non Biological Context

Correlation of Structural Modifications with Chemical Reactivity and Selectivity in Organic Reactions

The chemical reactivity of 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol is primarily dictated by its three main functional groups: the primary amine, the ether linkage, and the tertiary alcohol. Modifications to these groups can significantly influence the compound's reactivity and selectivity in various organic reactions.

The primary amine of the aminomethyl group is a key site for nucleophilic reactions. Its reactivity can be modulated by altering the substitution on the nitrogen atom. For instance, the introduction of electron-withdrawing groups would decrease its nucleophilicity, making it less reactive in substitution and addition reactions. Conversely, electron-donating groups would enhance its nucleophilic character. The steric hindrance around the nitrogen also plays a crucial role; bulkier substituents would impede its ability to act as a nucleophile. In nucleophilic substitution reactions, the nature of the substrate, the nucleophile, and the solvent are critical factors determining the reaction mechanism, which can be either S(_N)1 or S(_N)2.

The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The reactivity of the ether is influenced by the electronic properties of the aromatic ring. Electron-withdrawing substituents on the phenoxy ring would make the ether oxygen less basic and the C-O bond more susceptible to cleavage.

The tertiary alcohol is prone to dehydration under acidic conditions to form an alkene. The ease of this reaction is dependent on the stability of the resulting carbocation. Modifications to the alkyl chain that stabilize the carbocation would facilitate the dehydration reaction.

Structural Modification Predicted Effect on Reactivity Example Reaction
N-alkylation of the aminomethyl groupDecreased nucleophilicity, increased steric hindranceNucleophilic substitution
Introduction of electron-withdrawing groups on the phenoxy ringIncreased susceptibility of ether linkage to cleavageAcid-catalyzed ether cleavage
Substitution of the methyl groups on the propan-2-ol moietyAltered stability of the carbocation in elimination reactionsAcid-catalyzed dehydration

Influence of Molecular Conformation on Ligand Binding to Non-biological Scaffolds

The this compound molecule possesses both nitrogen and oxygen donor atoms, making it a potential bidentate ligand for metal centers. The conformation of the molecule is crucial for its ability to chelate to a metal ion. The flexibility of the side chain allows it to adopt various conformations, but the ortho-substitution on the phenoxy ring imposes some steric constraints. The most stable conformation for chelation would likely involve the formation of a five- or six-membered ring with the metal center.

The coordination geometry of a metal complex is determined by the number and arrangement of ligands around the central metal ion. wikipedia.orglibretexts.orguni-siegen.delibretexts.org The steric bulk of the ligand is a significant factor influencing this geometry. libretexts.org In the case of this compound analogs, increasing the size of the substituents on either the aminomethyl group or the propan-2-ol moiety would likely lead to a more distorted coordination geometry. For instance, bulkier ligands can prevent the close packing of other ligands around the metal, potentially leading to lower coordination numbers. libretexts.org

The electronic properties of the substituents on the phenoxy ring can also influence ligand binding. Electron-donating groups would increase the electron density on the phenoxy oxygen, making it a stronger donor and potentially leading to a stronger metal-ligand bond. Conversely, electron-withdrawing groups would weaken the donor ability of the oxygen atom.

Structural Modification Predicted Influence on Ligand Binding Potential Metal Center
Increased steric bulk on the aminomethyl groupDistortion of coordination geometry, potential for lower coordination numberTransition metals (e.g., Cu(II), Ni(II))
Introduction of electron-donating groups on the phenoxy ringEnhanced binding affinity due to increased electron density on the oxygen donorLanthanides, Actinides
Lengthening of the chain between the phenoxy and alcohol groupsAltered chelate ring size and stabilityMain group metals

Tuning Spectroscopic Signatures through Systematic Structural Variation

The spectroscopic properties of this compound analogs, particularly their UV-Vis and fluorescence spectra, are expected to be sensitive to structural modifications. The primary chromophore in the molecule is the substituted benzene (B151609) ring.

The position and nature of substituents on the phenoxy ring will have a significant impact on the absorption and emission wavelengths. Electron-donating groups, such as alkoxy or alkyl groups, are known to cause a bathochromic (red) shift in the UV-Vis absorption spectrum, while electron-withdrawing groups, such as nitro or cyano groups, typically lead to a hypsochromic (blue) shift. researchgate.netnih.govmdpi.combiointerfaceresearch.com This is due to the effect of these substituents on the energy levels of the π molecular orbitals of the aromatic ring. researchgate.net The solvent polarity can also influence the spectroscopic properties. biointerfaceresearch.com

Fluorescence is also expected to be tunable. The introduction of functionalities that can engage in intramolecular hydrogen bonding or charge transfer can significantly alter the fluorescence quantum yield and lifetime. For example, modifications that promote excited-state intramolecular proton transfer (ESIPT) could lead to large Stokes shifts.

Structural Variation Predicted Spectroscopic Signature Change Spectroscopic Technique
Introduction of an electron-donating group (e.g., -OCH₃) on the phenoxy ringBathochromic shift in λ(_m)(_a)(_x)UV-Vis Spectroscopy
Introduction of an electron-withdrawing group (e.g., -NO₂) on the phenoxy ringHypsochromic shift in λ(_m)(_a)(_x)UV-Vis Spectroscopy
N-acylation of the aminomethyl groupPotential quenching or shifting of fluorescenceFluorescence Spectroscopy

Relationship between Molecular Architecture and Macroscopic Material Properties

The molecular architecture of this compound analogs can be leveraged to create materials with specific macroscopic properties, such as thermal stability, optical properties, and self-assembly characteristics.

The optical properties of materials derived from these analogs are directly related to their electronic structure. By systematically varying the substituents on the aromatic ring, it is possible to tune the refractive index and absorption characteristics of the resulting materials. For instance, incorporating moieties with extended π-conjugation can lead to materials with high refractive indices and absorption in the visible region.

Molecular Architecture Feature Predicted Macroscopic Property Potential Application
Incorporation into a polyimide backboneHigh thermal stabilityHigh-performance plastics
Pendant groups with extended π-conjugationHigh refractive indexOptical coatings
Amphiphilic design with a long alkyl chain on the amineSelf-assembly into micellesNanomaterial synthesis

Emerging Research Directions and Future Perspectives for 1 2 Aminomethyl Phenoxy 2 Methylpropan 2 Ol

Exploration of Unconventional and Sustainable Synthetic Pathways

The traditional synthesis of phenoxypropanolamine derivatives often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research is increasingly focused on developing greener, more efficient synthetic strategies. This involves exploring unconventional activation methods and sustainable chemical principles.

Key research directions include:

Biocatalysis: Employing enzymes (e.g., lipases, transaminases) to catalyze key steps, such as the formation of the ether linkage or the introduction of the aminomethyl group. Biocatalysis offers high selectivity under mild conditions, reducing the need for protecting groups and minimizing byproducts.

Photoredox Catalysis: Using visible light to drive chemical transformations, offering an alternative to thermally-driven reactions. This could be applied to C-O or C-N bond-forming reactions in the synthesis of the core structure, often proceeding at ambient temperatures.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to dramatically reduce reaction times from hours to minutes. This technique can enhance reaction rates and yields, contributing to a more energy-efficient process.

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives like ionic liquids, supercritical fluids (e.g., scCO₂), or bio-derived solvents (e.g., Cyrene, 2-methyltetrahydrofuran).

Table 1: Comparison of Synthetic Pathway Philosophies

Feature Conventional Synthesis Sustainable/Unconventional Synthesis
Energy Source Thermal heating (oil baths, heating mantles) Microwaves, Visible Light, Ambient Temperature
Catalysts Homogeneous metal catalysts, strong acids/bases Enzymes (Biocatalysis), Photocatalysts
Solvents Volatile Organic Compounds (e.g., DMF, Toluene) Supercritical fluids, Ionic liquids, Water, Bio-solvents
Reaction Time Often several hours to days Minutes to a few hours
Waste Generation Higher, due to stoichiometric reagents and solvents Lower, due to catalytic nature and solvent recycling
Selectivity May require protecting group strategies Often high (chemo-, regio-, stereo-selectivity)

Discovery of Novel Non-Biological Applications in Emerging Fields

While phenoxypropanolamine derivatives are primarily investigated for their biological activities, the unique structural features of 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol—containing aromatic, ether, amine, and hydroxyl functional groups—make it a candidate for applications in materials science and catalysis.

Potential emerging applications include:

Corrosion Inhibition: The nitrogen and oxygen atoms in the molecule can act as coordination sites, allowing it to adsorb onto metal surfaces and form a protective layer against corrosive agents. Research could explore its efficacy for protecting steel or other alloys in acidic or saline environments.

Building Block for Polymers: The primary amine and tertiary alcohol functionalities offer reactive sites for polymerization. It could serve as a monomer or a cross-linking agent in the synthesis of novel polyurethanes, polyamides, or epoxy resins with tailored thermal and mechanical properties.

Ligand in Coordination Chemistry: The molecule can act as a bidentate or tridentate ligand for various metal ions. The resulting metal complexes could be investigated for their catalytic activity in organic synthesis, for instance, in oxidation or C-C coupling reactions.

Component in Functional Dyes: The phenoxy moiety can be part of a larger chromophoric system. Derivatives of the compound could be explored as components in the synthesis of azo dyes or other functional colorants with applications in textiles or sensing. repec.orgrepec.org

Integration with Automated Synthesis and Flow Chemistry Platforms for High-Throughput Experimentation

To accelerate the discovery of derivatives with enhanced properties, modern synthesis and screening methodologies are crucial. Integrating automated synthesis and flow chemistry with high-throughput experimentation (HTE) presents a powerful paradigm. nih.govresearchgate.net

Automated Synthesis: Robotic platforms can perform repetitive synthesis tasks, enabling the rapid creation of a library of derivatives. By varying the substituents on the aromatic ring or modifying the aminomethyl side chain, hundreds of analogs can be synthesized in parallel with high precision. nih.gov

Flow Chemistry: Performing the synthesis in continuous flow reactors, rather than in traditional batch flasks, offers superior control over reaction parameters like temperature, pressure, and mixing. nih.govnih.gov This leads to better reproducibility, scalability, and safety, especially for highly exothermic or fast reactions. fu-berlin.deamidetech.com A flow setup would allow for the telescoping of multiple reaction steps without intermediate purification, significantly increasing efficiency. nih.gov

High-Throughput Experimentation (HTE): HTE allows for the execution of a large number of experiments in parallel, making it ideal for optimizing reaction conditions or screening compound libraries for specific properties. nih.gov For instance, a 96-well plate format could be used to rapidly test different catalysts, solvents, and temperatures for a key synthetic step, with results analyzed quickly using techniques like UPLC-MS. nih.gov

Table 2: Hypothetical HTE Setup for Derivative Synthesis

Parameter Variables Explored (in 96-well format)
Starting Phenol (B47542) 8 different substituted 2-(aminomethyl)phenols
Epoxide Partner 4 different epoxide reagents
Catalyst 3 different base catalysts (e.g., NaH, K₂CO₃, DBU)
Solvent 4 different solvents (e.g., Acetonitrile (B52724), THF, DMSO, Toluene)
Temperature 2 different temperatures (e.g., 60 °C, 80 °C)
Total Reactions 8 x 4 x 3 x 4 x 2 = 768 (run across multiple plates)

Development of Advanced In-situ Characterization Techniques for Real-time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is essential for process optimization and control. Advanced in-situ analytical techniques allow chemists to monitor reactions as they happen, providing a wealth of data that is unavailable from traditional offline analysis. mpg.de

Process Analytical Technology (PAT): The integration of real-time monitoring tools is a core concept of PAT. For the synthesis of this compound, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be coupled directly to the reactor.

Flow NMR Spectroscopy: By flowing the reaction mixture through a benchtop NMR spectrometer, researchers can track the consumption of reactants and the formation of intermediates and products in real-time. nih.govnews-medical.netmagritek.com This provides direct structural information and quantitative data on reaction kinetics. news-medical.netmagritek.com

In-situ IR/Raman Spectroscopy: Inserting a probe directly into the reaction vessel allows for the continuous monitoring of specific functional groups. For example, the disappearance of an epoxide C-O stretching band or the appearance of a C-N stretching band could be tracked to determine the reaction's progress and endpoint.

Stopped-Flow Techniques: This method allows for the study of very fast reaction kinetics by rapidly mixing reactants and then stopping the flow to monitor the initial stages of the reaction spectroscopically. rsc.org

Table 3: In-situ Techniques for Reaction Monitoring

Technique Information Gained Advantages
Flow NMR Structural confirmation of intermediates/products, quantitative concentration data, kinetic profiles. Highly specific structural information, non-destructive. magritek.com
In-situ FT-IR Tracking of specific functional group changes, reaction initiation and endpoint detection. Relatively low cost, robust, easy to implement in flow or batch.
In-situ Raman Complementary to IR, good for aqueous systems and C=C, C-S bonds, reaction profiling. Non-invasive, can use fiber optic probes, minimal sample prep.
Mass Spectrometry Detection of low-concentration intermediates and byproducts, confirmation of product mass. High sensitivity, rapid analysis.

Computational Design and Predictive Modeling for Directed Derivative Discovery and Application Development

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery of new molecules with desired properties, reducing the reliance on trial-and-error synthesis.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity, and spectral properties of this compound and its derivatives. This can help elucidate reaction mechanisms and predict the stability of proposed new molecules.

Molecular Docking: For biological applications, computational docking can predict how different derivatives might bind to a specific protein target. This allows for the in-silico screening of thousands of virtual compounds, prioritizing the most promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their measured activity (e.g., biological potency or corrosion inhibition efficiency). Once a reliable model is built, it can be used to predict the activity of new, unsynthesized derivatives.

Machine Learning (ML): ML algorithms can be trained on existing chemical data to predict reaction outcomes, optimal synthesis conditions, or material properties. nih.gov For example, a neural network could be trained to predict the yield of a reaction based on the starting materials, catalyst, and solvent, guiding experimental design towards more successful outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 2-methylpropan-2-ol derivatives with 2-(aminomethyl)phenol under controlled pH (acidic or basic conditions). Key parameters include temperature (70–90°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Catalytic agents like palladium complexes may enhance regioselectivity .
  • Data Consideration : Monitor intermediates using TLC or HPLC. Yields typically range from 60–85%, with impurities arising from incomplete substitution or oxidation of the aminomethyl group.

Q. How does steric hindrance from the tertiary alcohol group affect purification strategies?

  • Methodology : The tertiary alcohol (2-methylpropan-2-ol backbone) introduces steric hindrance, complicating crystallization. Use fractional distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification. Recrystallization in polar aprotic solvents (e.g., acetone) may improve purity .
  • Data Contradiction : Some protocols report higher purity with flash chromatography over distillation due to thermal sensitivity of the aminomethyl group .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the compound’s reactivity in nucleophilic vs. electrophilic environments?

  • Experimental Design : Conduct comparative studies using:

  • Nucleophilic reactions : Alkylation with methyl iodide in DMF.
  • Electrophilic reactions : Acylation with acetic anhydride in pyridine.
    • Analysis : Use NMR (¹H/¹³C) to track substitution patterns. The aminomethyl group’s lone pair enhances nucleophilicity, but steric effects from the tertiary alcohol may suppress reactivity in crowded electrophilic systems .

Q. What in vitro assays are suitable for studying its interaction with biomolecules (e.g., enzymes or receptors)?

  • Methodology :

  • Fluorescence quenching assays : Monitor binding to serum albumin (e.g., BSA) at varying pH (6.0–8.0).
  • Enzyme inhibition : Test against cytochrome P450 isoforms using fluorogenic substrates.
    • Key Factors : The compound’s logP (~1.5) suggests moderate membrane permeability, requiring lipid-based delivery systems for cellular assays. Stability in aqueous buffers (pH 7.4) should be validated via LC-MS .

Q. How do structural analogs (e.g., halogenated or methoxy derivatives) influence structure-activity relationships (SAR)?

  • Approach : Synthesize analogs with substituents on the phenyl ring (e.g., Cl, OCH₃) and compare:

  • Biological activity : IC₅₀ values in enzyme inhibition assays.
  • Physicochemical properties : LogD, solubility (shake-flask method).
    • Findings : Halogenation increases lipophilicity but may reduce aqueous solubility, while methoxy groups enhance hydrogen bonding with target proteins .

Methodological Challenges and Solutions

Q. What strategies mitigate instability of the aminomethyl group during long-term storage?

  • Stability Testing : Store under inert gas (N₂/Ar) at –20°C in amber vials. Assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks).
  • Additives : Antioxidants (e.g., BHT) or chelating agents (EDTA) prevent oxidation of the primary amine .

Q. Which analytical techniques best resolve enantiomeric impurities in chiral derivatives?

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phase.
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra with known standards .

Data Interpretation and Reproducibility

Q. How can researchers address discrepancies in reported biological activity across studies?

  • Meta-Analysis : Normalize data using standardized units (e.g., μM for IC₅₀) and control for assay variables (e.g., cell line, incubation time).
  • Validation : Replicate key findings in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational tools predict its pharmacokinetic properties (e.g., CYP inhibition)?

  • In Silico Modeling : Use Schrödinger’s QikProp for ADME prediction or AutoDock Vina for docking studies. Validate predictions with in vitro microsomal stability assays .

Tables for Comparative Analysis

Table 1 : Physicochemical Properties of this compound and Analogs

CompoundMolecular Weight (g/mol)logPSolubility (mg/mL)
Target Compound195.241.52.1 (pH 7.4)
4-Chloro Analog229.682.10.9 (pH 7.4)
3-Methoxy Analog225.271.23.5 (pH 7.4)

Table 2 : Yield Optimization in Synthesis

MethodTemperature (°C)SolventYield (%)Purity (%)
Nucleophilic Substitution80Ethanol7295
Catalyzed Alkylation70DMF8598

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.